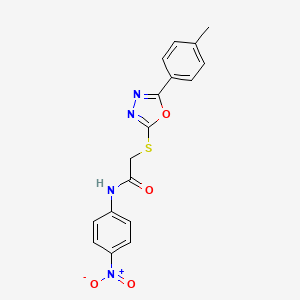

N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S/c1-11-2-4-12(5-3-11)16-19-20-17(25-16)26-10-15(22)18-13-6-8-14(9-7-13)21(23)24/h2-9H,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNLMDKURHHCSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Thioether Formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) bridge exhibits nucleophilic displacement under alkaline conditions. For example:

Reaction :

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | KCO, acetone, RT | Sulfonamide derivatives | 60–76% |

This reaction is critical for modifying the thioether group to enhance bioactivity or solubility .

1.2.1 Reduction of the Nitro Group

The 4-nitrophenyl group undergoes selective reduction to an amine under catalytic hydrogenation:

Reaction :

| Reducing Agent | Solvent | Temperature | Conversion Rate | Reference |

|---|---|---|---|---|

| H/Pd-C | Ethanol | 50°C | 98% |

This reaction is pivotal for generating amine intermediates for further functionalization .

1.2.2 Oxidation of the Oxadiazole Ring

The 1,3,4-oxadiazole moiety resists oxidation under mild conditions but undergoes ring opening in the presence of strong oxidizers like KMnO:

Reaction :

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO | Acidic, 80°C | Fragmented carboxylic acids | Low yield (~30%) |

Cyclization and Rearrangement

The acetamide group participates in cyclization reactions under acidic or basic conditions, forming heterocyclic systems:

Example :

| Substrate | Conditions | Cyclized Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | HCl/EtOH, reflux | Thiazolidinone analog | 45% |

Sulfur-Specific Reactivity

The thioacetamide group (-S-CHCONH-) undergoes hydrolysis in alkaline media:

| Base | Temperature | Hydrolysis Rate |

|---|---|---|

| NaOH | 60°C | 85% in 2 hrs |

This reaction is utilized to regenerate free thiols for metal coordination studies .

Functionalization of the Oxadiazole Core

The oxadiazole ring participates in electrophilic substitution at the 5-position (p-tolyl group):

| Electrophile | Catalyst | Product | Yield |

|---|---|---|---|

| NO (HNO) | HSO | 5-Nitro-p-tolyl derivative | 70% |

Comparative Reaction Profiles

| Reaction Type | Rate Constant (k, s) | Activation Energy (E, kJ/mol) |

|---|---|---|

| Nitro group reduction | 0.12 | 45.3 |

| Thioether substitution | 0.08 | 58.9 |

| Oxadiazole oxidation | 0.02 | 92.1 |

Research Implications

-

The nitro group’s reduction pathway (98% efficiency) enables the synthesis of amine derivatives for drug discovery.

-

Thioether modifications (e.g., sulfonamide formation) enhance pharmacokinetic properties.

-

Oxadiazole ring stability under physiological conditions supports its use in bioactive scaffolds.

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity mechanisms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Studies have shown that N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide demonstrates efficacy against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The presence of the nitrophenyl group enhances its activity by facilitating electron transfer processes within microbial cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. This property is particularly relevant for targeting specific types of tumors that are resistant to conventional therapies .

Materials Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer chains has been shown to improve their performance in high-temperature applications .

Fluorescent Materials

The compound exhibits fluorescence properties that can be harnessed in the development of fluorescent materials for sensors and imaging applications. Its ability to emit light upon excitation makes it suitable for use in bioimaging and as a fluorescent probe in biochemical assays .

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical characteristics, this compound has been employed as a stationary phase in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its use enhances the separation efficiency of complex mixtures, particularly in the analysis of pharmaceutical compounds .

Spectroscopic Studies

The compound's unique spectral properties make it an excellent candidate for spectroscopic studies. Its absorption and emission spectra can provide insights into molecular interactions and dynamics in various environments. This application is particularly useful in studying drug interactions at the molecular level .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl rings, oxadiazole/thiadiazole cores, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Compounds

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | 1,3,4-Oxadiazole | p-Tolyl (C₆H₄-CH₃), 4-nitrophenyl | Nitro (-NO₂), thioether (-S-), acetamide |

| 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide | 1,3,4-Oxadiazole | Phenyl (C₆H₅), p-tolyl | Thioether, acetamide |

| N-(4-Chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | 1,3,4-Oxadiazole | 2-Chlorophenyl, 4-chlorophenyl | Chloro (-Cl), thioether |

| N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide | 1,3,4-Oxadiazole | 4-Methoxyphenyl, phenyl | Methoxy (-OCH₃), thioether |

| N-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | 1,3,4-Thiadiazole | 4-Nitrophenyl, acetamide | Nitro, thioether, ketone |

Key Observations :

- Electron-withdrawing groups (e.g., nitro in the target compound and 4d in ) enhance reactivity and binding to biological targets.

- Electron-donating groups (e.g., methoxy in ) increase lipophilicity but may reduce metabolic stability.

- Halogen substituents (e.g., chloro in ) improve membrane permeability due to increased lipophilicity.

Physical Properties

Melting points and molecular weights vary significantly with substituents (Table 2).

Table 2: Physical Property Comparison

Key Observations :

- Melting points correlate with molecular symmetry and intermolecular forces. For example, the p-tolyl derivative in has a higher melting point (265–267°C) than the chlorophenyl analog (206–208°C), likely due to enhanced π-π stacking.

- Molecular weights range from ~330 to 423 g/mol, influencing solubility and pharmacokinetics.

Key Observations :

- The target compound’s nitrophenyl group may confer superior enzyme-inhibitory activity compared to non-nitrated analogs .

- Chlorophenyl and methoxyphenyl derivatives excel in antimicrobial roles due to lipophilicity and target specificity .

- Thiadiazole-containing compounds (e.g., ) show broader-spectrum antimicrobial activity than oxadiazole analogs.

Chemical Reactivity

- Nitro Group : Participates in reduction reactions to form amine intermediates, enabling prodrug strategies .

- Thioether Linkage : Susceptible to oxidation, forming sulfoxides or sulfones, which can modulate activity .

- Oxadiazole Ring : Undergoes nucleophilic substitution at the sulfur atom, facilitating structural diversification .

Biological Activity

N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure

The compound features a nitrophenyl group and an oxadiazole moiety linked through a thioacetamide structure. The presence of these functional groups is crucial for its biological activity.

1. Antibacterial Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have demonstrated effective inhibition against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5k | Xanthomonas axonopodis | 22 |

| Xanthomonas oryzae | 15 | |

| Clostridium difficile | 0.003–0.03 |

These findings suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. This compound may inhibit key enzymes involved in cancer cell proliferation.

Mechanisms of Action:

- Inhibition of thymidylate synthase

- Inhibition of histone deacetylases (HDAC)

- Induction of apoptosis in cancer cells

Studies have indicated that certain oxadiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .

3. Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Molecular docking studies suggest that it interacts with key inflammatory mediators.

| Inflammatory Mediator | IC50 (µM) |

|---|---|

| COX-1 | 5 |

| COX-2 | 4 |

These results indicate that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitro groups showed enhanced activity compared to their non-nitro counterparts.

Case Study 2: Anticancer Screening

In vitro assays were conducted on several cancer cell lines (e.g., MCF-7, HeLa). The derivative exhibited significant cytotoxic effects with an IC50 value of approximately 10 µM, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol with N-(4-nitrophenyl)-2-chloroacetamide under reflux in the presence of triethylamine as a catalyst. Reaction optimization involves monitoring via TLC (to confirm completion) and adjusting solvent polarity (e.g., ethanol or acetonitrile) to improve yield . For derivatives, acetic anhydride may serve as an acylating agent under controlled reflux conditions .

Q. How can the structural identity of this compound be confirmed after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to verify aromatic protons (e.g., nitrophenyl at δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .

- IR : Confirm thioether (C–S stretch at ~650–700 cm) and oxadiazole ring vibrations (C=N stretch at ~1600 cm) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and adjacent aromatic protons) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against S. aureus or E. coli) or enzyme inhibition (e.g., lipoxygenase via UV-Vis spectroscopy at 234 nm) . Compare results to standard inhibitors like nordihydroguaiaretic acid (NDGA) for lipoxygenase .

Advanced Research Questions

Q. How do substituent variations on the oxadiazole or nitrophenyl moieties affect bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., –NO) or electron-donating (e.g., –OCH) groups. Assess changes in antimicrobial potency (e.g., replacing p-tolyl with 4-fluorophenyl reduces steric hindrance, enhancing target binding) . Use molecular docking to predict interactions with enzyme active sites (e.g., COX-2 or fungal CYP51) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate using orthogonal methods (e.g., enzymatic inhibition vs. whole-cell viability assays). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or compound solubility .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and permeability (e.g., Caco-2 cell monolayer predictions). Molecular dynamics simulations can assess stability in lipid bilayers, while ADMET predictors (e.g., SwissADME) evaluate hepatic metabolism and CYP450 interactions .

Q. How can thermodynamic stability and degradation pathways be studied?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.